molecular formula C10H12BrNO3 B13212081 5-Bromo-1-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

5-Bromo-1-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B13212081
M. Wt: 274.11 g/mol
InChI Key: YXMMKHMEFBSWNZ-UHFFFAOYSA-N
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Description

5-Bromo-1-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C₁₀H₁₃BrNO₃ It is a derivative of pyridine, featuring a bromine atom at the 5-position, a butyl group at the 1-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid and butyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-Bromo-1-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the oxo group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the butyl group, which may affect its reactivity and applications.

    5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Contains a methyl group instead of a butyl group, leading to different chemical properties.

    5-Bromo-2-hydroxypyridine-3-carboxylic acid: Features a hydroxyl group instead of an oxo group, which can influence its reactivity and biological activity.

Uniqueness

5-Bromo-1-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of the butyl group, which can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

5-bromo-1-butyl-2-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C10H12BrNO3/c1-2-3-4-12-6-7(11)5-8(9(12)13)10(14)15/h5-6H,2-4H2,1H3,(H,14,15)

InChI Key

YXMMKHMEFBSWNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C=C(C1=O)C(=O)O)Br

Origin of Product

United States

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